

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Stepharine

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Compound of Interest

Compound Name: (+)-Stepharine

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Abstract

(+)-Stepharine is a naturally occurring proaporphine alkaloid isolated from various plant species of the *Stephania* genus. It features a characteristic tetracyclic spiro-cyclohexadienone structure. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **(+)-Stepharine**, including its absolute configuration, key structural features, and spectroscopic data. Detailed experimental protocols for its isolation and structural elucidation are also presented to support further research and development.

Chemical Structure

(+)-Stepharine is an isoquinoline alkaloid with the molecular formula $C_{18}H_{19}NO_3$. Its structure is characterized by a tetracyclic ring system, which includes a tetrahydroisoquinoline (THIQ) moiety and a spiro-fused cyclohexadienone ring. The systematic IUPAC name for the (+)-enantiomer is (4R)-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one[1].

The core structure consists of a 6-6-5-6 fused ring system. The nitrogen atom is part of the tetrahydroisoquinoline ring system. Two methoxy groups are attached to the aromatic ring of the THIQ moiety. The spiro center is a quaternary carbon that connects the THIQ system to the cyclohexadienone ring.

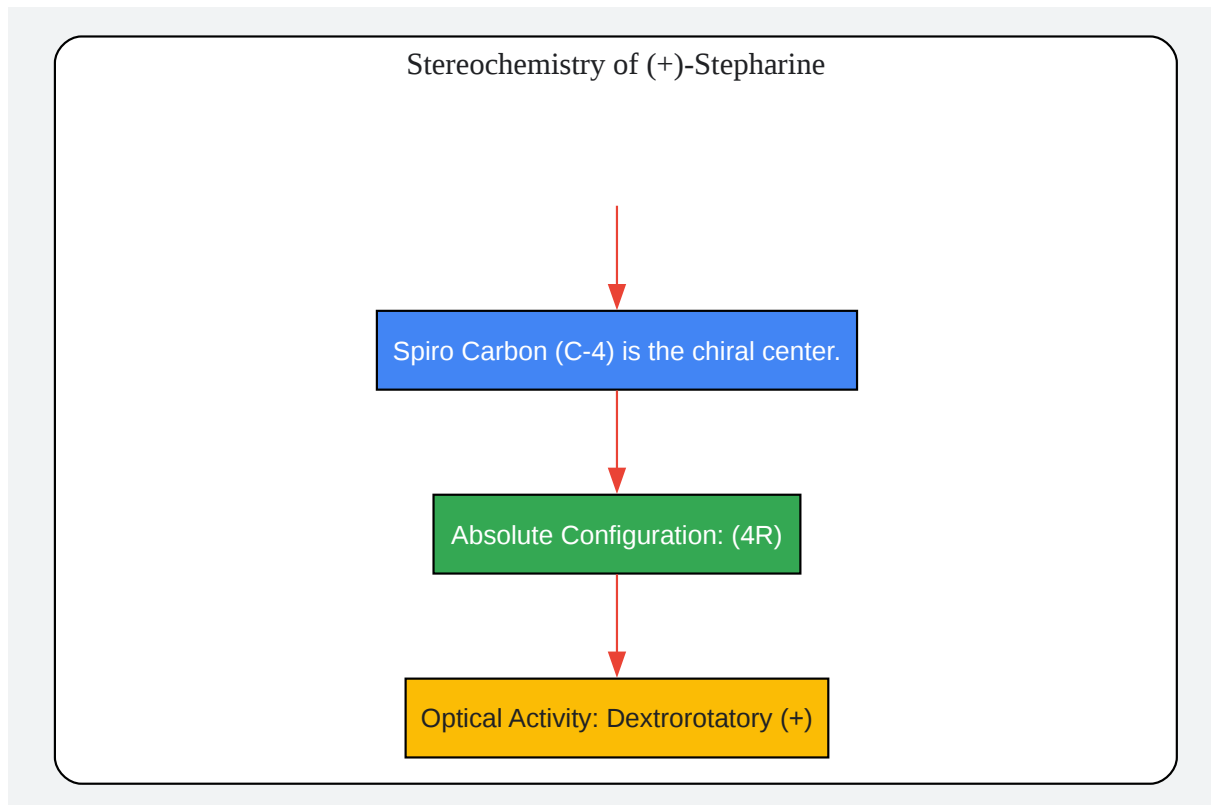
Figure 1: 2D Chemical Structure of Stepharine.

Stereochemistry

The stereochemistry of **(+)-Stepharine** is crucial for its biological activity. The molecule possesses a single chiral center at the spiro carbon atom (C-4). The dextrorotatory nature of **(+)-Stepharine** indicates the presence of a specific enantiomer.

Absolute Configuration

The absolute configuration of the spiro center in **(+)-Stepharine** has been determined to be (R). This assignment is based on chiroptical data, specifically circular dichroism (CD) spectroscopy. The sign and position of the Cotton effects in the CD spectra of proaporphine alkaloids are directly related to their absolute configuration. While a definitive X-ray crystallographic analysis of **(+)-Stepharine** was not found in the reviewed literature, the IUPAC name provided by PubChem, (4R)-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one, is consistent with the (R) configuration at the spirocenter[1].



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Figure 2: Key Stereochemical Features of (+)-Stepharine.

Physicochemical and Spectroscopic Data

The following tables summarize the available quantitative data for (+)-Stepharine.

Table 1: Physicochemical Properties of (+)-Stepharine

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₉ NO ₃	[1]
Molecular Weight	297.35 g/mol	[1]
Melting Point	Data not available	
Specific Rotation ([α] _D)	Data not available	

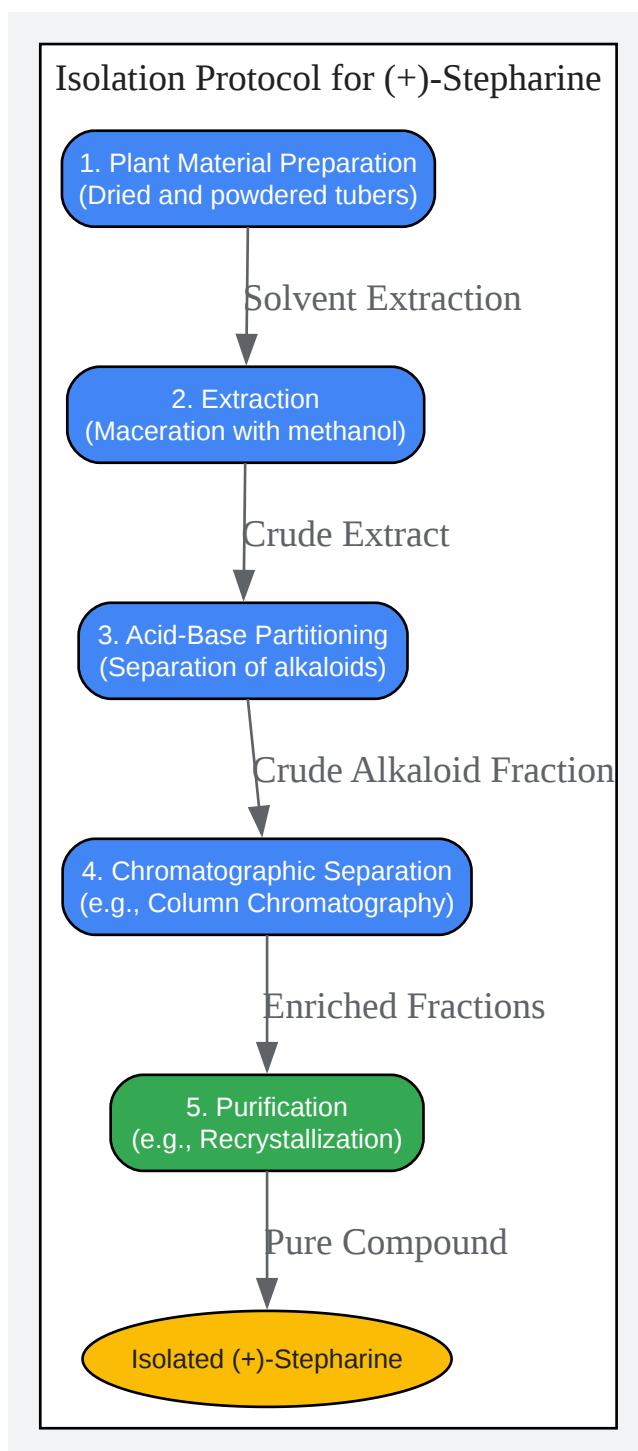
Table 2: Spectroscopic Data for Stepharine

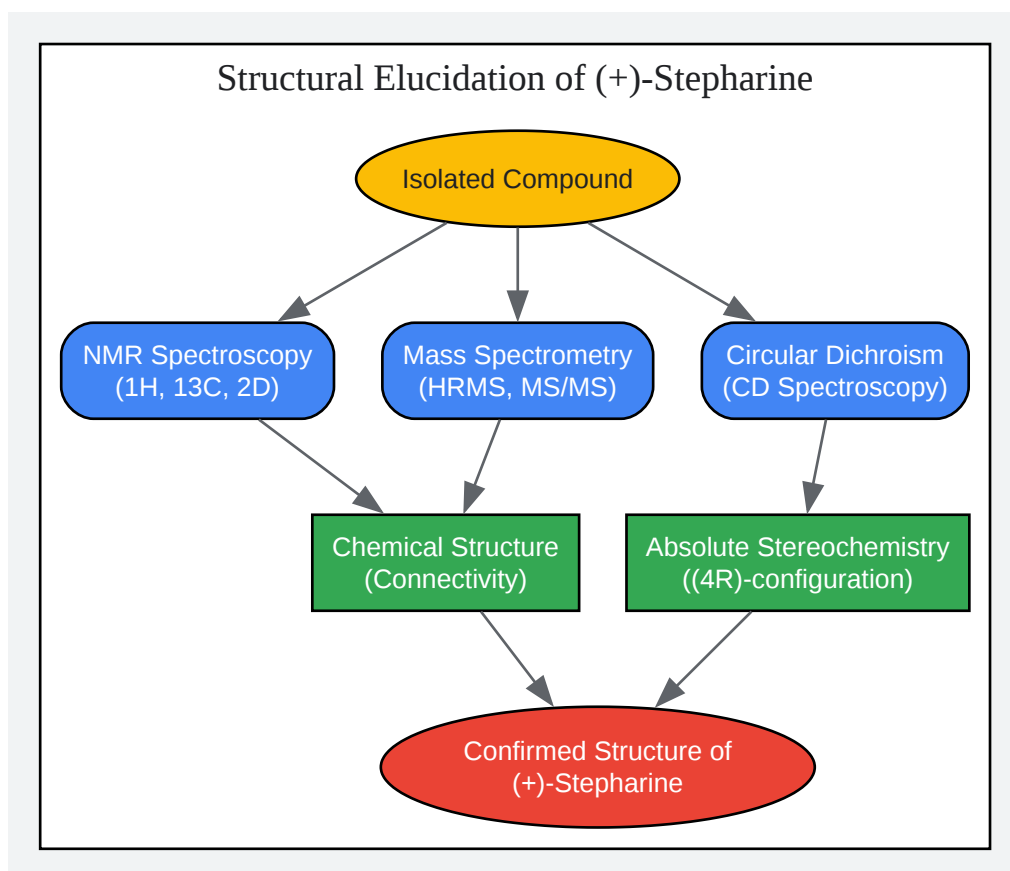
Technique	Data	Reference
^1H NMR	Data not available in a comprehensive, assigned format.	
^{13}C NMR	Data not available in a comprehensive, assigned format.	
Mass Spectrometry	Key fragmentation patterns of proaporphine alkaloids involve the loss of the nitrogen-containing ring and subsequent fragmentations of the remaining structure.	
Circular Dichroism (CD)	The sign of the Cotton effect is used to determine the absolute configuration of the spiro center.	

Experimental Protocols

Isolation of (+)-Stepharine

The following is a generalized protocol for the isolation of stepharine from plant material, such as the tubers of *Stephania* species.





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- 1. Stepharine | C₁₈H₁₉NO₃ | CID 193686 - PubChem [pubchem.ncbi.nlm.nih.gov]
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